molecular formula C23H25N5O2S B307994 1-[3-(HEXYLSULFANYL)-6-(4-PYRIDYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE

1-[3-(HEXYLSULFANYL)-6-(4-PYRIDYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE

Cat. No.: B307994
M. Wt: 435.5 g/mol
InChI Key: GMEIPBILFXFVSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • The triazino intermediate is then reacted with a benzoxazepine precursor, such as 2-aminophenol, under acidic or basic conditions to form the fused ring system.
  • Attachment of the Hexylsulfanyl Group:

    • The hexylsulfanyl group is introduced via a nucleophilic substitution reaction using hexylthiol and a suitable leaving group on the triazino ring.
  • Formation of the Ethanone Group:

    • Finally, the ethanone group is introduced through an acylation reaction using acetyl chloride or acetic anhydride.
  • Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(HEXYLSULFANYL)-6-(4-PYRIDYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    • Formation of the Triazino Ring:

      • Starting with a suitable precursor, such as 4-aminopyridine, the triazino ring is formed through a cyclization reaction with appropriate reagents like cyanogen bromide under controlled conditions.

    Chemical Reactions Analysis

    Types of Reactions: 1-[3-(HEXYLSULFANYL)-6-(4-PYRIDYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE can undergo various chemical reactions, including:

    • Oxidation:

      • The hexylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
    • Reduction:

      • The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
    • Substitution:

      • The pyridinyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

    Common Reagents and Conditions:

      Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

      Reduction: Sodium borohydride, lithium aluminum hydride.

      Substitution: Halogenating agents, nucleophiles like amines or thiols.

    Major Products Formed:

      Oxidation: Sulfoxide or sulfone derivatives.

      Reduction: Alcohol derivatives.

      Substitution: Substituted pyridinyl derivatives.

    Scientific Research Applications

    1-[3-(HEXYLSULFANYL)-6-(4-PYRIDYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE has several scientific research applications:

    • Medicinal Chemistry:

      • This compound is being investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
      • It is also being studied for its antimicrobial properties, particularly against resistant strains of bacteria.
    • Materials Science:

      • The unique structure of this compound makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
    • Biological Research:

      • Researchers are exploring its potential as a molecular probe for studying biological pathways and interactions, particularly those involving sulfur-containing groups.
    • Industrial Applications:

      • This compound may find use as a precursor in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

    Mechanism of Action

    The mechanism of action of 1-[3-(HEXYLSULFANYL)-6-(4-PYRIDYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE involves its interaction with specific molecular targets:

    • Enzyme Inhibition:

      • The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and preventing catalytic activity. This is particularly relevant in its potential anticancer and antimicrobial applications.
    • Molecular Pathways:

      • It may interfere with signaling pathways by binding to receptors or other proteins involved in cell communication, leading to altered cellular responses.
    • Reactive Oxygen Species (ROS) Generation:

      • The compound may induce the production of reactive oxygen species, leading to oxidative stress and cell death in targeted cells.

    Comparison with Similar Compounds

    1-[3-(HEXYLSULFANYL)-6-(4-PYRIDYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE can be compared with other similar compounds:

    • 1-[3-(methylsulfanyl)-6-(pyridin-4-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone:

      • This compound has a methylsulfanyl group instead of a hexylsulfanyl group, which may affect its lipophilicity and biological activity.
    • 1-[3-(hexylsulfanyl)-6-(pyridin-4-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]methanol:

      • This compound has a methanol group instead of an ethanone group, which may influence its reactivity and potential applications.
    • 1-[3-(hexylsulfanyl)-6-(pyridin-4-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]propanoic acid:

      • This compound has a propanoic acid group instead of an ethanone group, which may alter its solubility and interaction with biological targets.

    The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.

    Properties

    Molecular Formula

    C23H25N5O2S

    Molecular Weight

    435.5 g/mol

    IUPAC Name

    1-(3-hexylsulfanyl-6-pyridin-4-yl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl)ethanone

    InChI

    InChI=1S/C23H25N5O2S/c1-3-4-5-8-15-31-23-25-21-20(26-27-23)18-9-6-7-10-19(18)28(16(2)29)22(30-21)17-11-13-24-14-12-17/h6-7,9-14,22H,3-5,8,15H2,1-2H3

    InChI Key

    GMEIPBILFXFVSQ-UHFFFAOYSA-N

    SMILES

    CCCCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC=NC=C4)C(=O)C)N=N1

    Canonical SMILES

    CCCCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC=NC=C4)C(=O)C)N=N1

    Origin of Product

    United States

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